molecular formula C20H20N6O2 B2733996 2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1334375-01-7

2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2733996
CAS RN: 1334375-01-7
M. Wt: 376.42
InChI Key: ZCEUVEDOVVWLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of pyridazinone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Scientific Research Applications

Synthesis and Biological Activities

  • Research has focused on synthesizing compounds with similar structural motifs, aiming to explore their binding affinity to biological targets such as estrogen receptors and their potential as anti-proliferative agents against cancer cell lines. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles have shown promising anti-proliferative activities in vitro, underscoring the therapeutic potential of related compounds in oncology (Parveen et al., 2017).

Pharmacological Properties

  • The pharmacological screening of structurally related 4-piperazinopyrimidines has revealed a broad spectrum of biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the versatility of the pyrimidine and piperazine combination in drug development (Mattioda et al., 1975).

Antimicrobial and Anti-Inflammatory Applications

  • Some newly synthesized compounds featuring the pyridine moiety have been evaluated for their antimicrobial and anti-inflammatory activities. These studies suggest that incorporating pyridine and related heterocycles could lead to the development of new therapeutic agents with potential application in treating infections and inflammation (Othman, 2013).

Analgesic and Antiparkinsonian Activities

  • Derivatives from similar structural frameworks have been assessed for their analgesic and antiparkinsonian activities. The findings indicate that these compounds may offer new avenues for the treatment of pain and Parkinson's disease, further illustrating the compound's potential utility in neuropharmacology (Amr et al., 2008).

properties

IUPAC Name

2-methyl-6-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-24-19(27)8-7-16(23-24)20(28)26-11-9-25(10-12-26)18-13-17(21-14-22-18)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEUVEDOVVWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

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